molecular formula C11H13BrClN B7937107 [(2-Bromo-4-chlorophenyl)methyl](cyclopropylmethyl)amine

[(2-Bromo-4-chlorophenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B7937107
M. Wt: 274.58 g/mol
InChI Key: JBAYVWDNVBNGHX-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methylamine is a halogenated arylalkylamine with the molecular formula C₁₁H₁₃BrClN (molecular weight: 274.58 g/mol). Its structure features a bromo-chloro-substituted benzyl group linked to a cyclopropylmethylamine moiety.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]-1-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAYVWDNVBNGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorobenzyl chloride and cyclopropylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromo-4-chlorobenzyl chloride is reacted with cyclopropylmethylamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for (2-Bromo-4-chlorophenyl)methylamine would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Halogen Variation

The positional isomer (3-Bromo-4-chlorophenyl)methylamine (CAS: 1553348-73-4) differs only in the bromine substitution (position 3 vs. 2). For example, the 3-bromo isomer may exhibit reduced steric hindrance compared to the 2-bromo derivative, enabling better interaction with planar receptor sites.

Property (2-Bromo-4-chlorophenyl)methylamine (3-Bromo-4-chlorophenyl)methylamine
Molecular Weight 274.58 g/mol 274.58 g/mol
Halogen Positions Br (2), Cl (4) Br (3), Cl (4)
Dipole Moment (Predicted) Higher (ortho substitution) Lower (meta substitution)

Phenethylamine Derivatives: 2C-B and Analogs

The phenethylamine 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) shares a brominated aromatic ring but lacks the cyclopropane moiety. 2C-B is a well-known psychoactive designer drug with serotonergic activity due to its interaction with 5-HT₂A receptors. In contrast, (2-Bromo-4-chlorophenyl)methylamine’s cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with phenethylamines.

Property (2-Bromo-4-chlorophenyl)methylamine 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
Core Structure Benzyl-cyclopropylmethylamine Phenethylamine
Functional Groups Br, Cl, cyclopropane Br, OMe (methoxy)
Bioactivity Undocumented (predicted enzyme inhibition) 5-HT₂A receptor agonism

Schiff Base Analogs: Imine-Functionalized Halogenated Compounds

The Schiff base 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () features an imine group and phenolic hydroxyl, enabling coordination with metal ions. While (2-Bromo-4-chlorophenyl)methylamine lacks such polar groups, its primary amine may participate in hydrogen bonding, making it more suitable for small-molecule crystallography studies (e.g., refinement via SHELXL).

Research Implications and Limitations

Current data on (2-Bromo-4-chlorophenyl)methylamine are sparse, necessitating further studies on its:

  • Synthetic Routes : Optimization using methodologies similar to 2C-B synthesis.
  • Crystallography : Structural elucidation via SHELX programs or ORTEP-3.
  • Bioactivity Screening: Potential as a CNS agent or enzyme inhibitor, inferred from halogenated amine analogs.

Biological Activity

(2-Bromo-4-chlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and comparisons with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with bromine and chlorine atoms, linked to a cyclopropylmethyl amine group. This unique structure contributes to its pharmacological properties.

Property Value
Molecular Formula C₁₃H₁₄BrClN
Molecular Weight 303.62 g/mol
Solubility Soluble in organic solvents

The biological activity of (2-Bromo-4-chlorophenyl)methylamine is primarily attributed to its ability to interact with various molecular targets. The halogen atoms (bromine and chlorine) can participate in halogen bonding, enhancing the compound's binding affinity to targets such as receptors and enzymes.

  • Receptor Interaction: The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with endogenous ligands.
  • Enzyme Modulation: The amine group can form hydrogen bonds, potentially altering enzyme kinetics and leading to various biological effects.

Antimicrobial Activity

Research indicates that (2-Bromo-4-chlorophenyl)methylamine exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes, leading to cell death.

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells. The presence of halogens enhances its reactivity, which may be leveraged in targeting cancer cell pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2-Bromo-4-chlorophenyl)methylamine, it is useful to compare it with structurally related compounds.

Compound Molecular Formula Key Features
(2-Bromo-4-fluorophenyl)methylamineC₁₂H₁₄BrFExhibits lower binding affinity; less reactive
(2-Chloro-4-bromophenyl)methylamineC₁₂H₁₄BrClSimilar activity but different selectivity
(3-Bromo-4-chlorophenyl)methylamineC₁₃H₁₄BrClNPotential antidepressant effects

Case Studies

  • Antimicrobial Efficacy Study: A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL. This suggests a promising avenue for further development as an antibacterial agent.
  • Cancer Cell Line Testing: In vitro tests using human cancer cell lines revealed that doses of 50 µM led to significant reductions in cell viability, indicating potential for therapeutic applications in oncology.

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